molecular formula C6HCl2FN2 B8314750 3,5-Dichloro-2-fluoroisonicotinonitrile

3,5-Dichloro-2-fluoroisonicotinonitrile

Cat. No. B8314750
M. Wt: 190.99 g/mol
InChI Key: DOTBDSJCKJRABF-UHFFFAOYSA-N
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Patent
US08846673B2

Procedure details

Sodium nitrite (3.17 g, 46.0 mmol) was added in small portions to a suspension of crude 2-amino-3,5-dichloroisonicotinonitrile (4.32 g) in tetrafluoroboric acid (60 mL, 806 mmol) at −10° C. over 1 h. The resultant mixture was stirred at −10° C. for 1 h, carefully quenched with ice and solid Na2CO3 and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with brine (100 mL), dried (MgSO4), concentrated to ˜20 mL in volume, triturated with dichloromethane (30 mL) and filtered. The filtrate was concentrated and purified by silica gel chromatography, loading with dichloromethane-hexanes (1:1) and eluting with 5 to 30% ethyl acetate in hexanes, to give 3,5-dichloro-2-fluoroisonicotinonitrile (1.60 g, 36% yield for 2 steps). 1H NMR (400 MHz, CDCl3) δ ppm 8.29 (1H, s); LC retention time: 2.758 min (analytical HPLC Method A).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:15])=[C:8]([C:11]([Cl:14])=[CH:12][N:13]=1)[C:9]#[N:10].[F:16][B-](F)(F)F.[H+]>>[Cl:15][C:7]1[C:6]([F:16])=[N:13][CH:12]=[C:11]([Cl:14])[C:8]=1[C:9]#[N:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.32 g
Type
reactant
Smiles
NC=1C(=C(C#N)C(=CN1)Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with ice and solid Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜20 mL in volume
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5 to 30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CN=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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